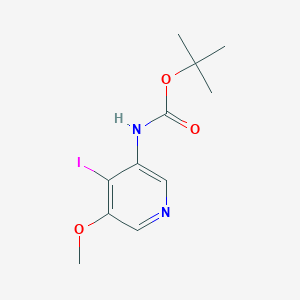
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate” is a chemical compound that belongs to the class of halogenated heterocycles . It has the empirical formula C11H15IN2O3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 350.15 . Its SMILES string is COc1cncc(NC(=O)OC©©C)c1I and its InChI is 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) .Applications De Recherche Scientifique
Solar Cell Performance Enhancement
The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, leading to higher open-circuit potential and overall efficiency (Boschloo, Häggman, & Hagfeldt, 2006).
Optimization in Dye-Sensitized Solar Cells
In dye-sensitized solar cells, the optimization of pyridine bases, including 4-tert-butylpyridine, is crucial for tuning charge transfer rates at the counterelectrode and mass transport in the electrolyte solution. This optimization directly impacts the solar conversion performance of the cells (Ferdowsi et al., 2018).
Applications in Organic Syntheses
Tert-butylpyridine derivatives are employed in various organic syntheses. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is used in Diels-Alder reactions and other organic transformations, highlighting its versatility in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).
Structural Characterization Techniques
The use of tert-butylpyridine derivatives in structural characterization studies is significant. Advanced techniques like 2D heteronuclear NMR experiments are utilized for detailed structural analysis, demonstrating the compound's role in molecular characterization (Aouine et al., 2016).
Amphiphilic Sensitizers in Solar Cells
Amphiphilic ligands related to tert-butylpyridine derivatives are synthesized and used as charge-transfer photosensitizers in nanocrystalline TiO2-based solar cells. These complexes show high efficiency and are a testament to the potential of tert-butylpyridine derivatives in renewable energy applications (Klein et al., 2004).
Environmental Applications
The compound's derivatives are also relevant in environmental science. For instance, in the degradation of methyl tert-butyl ether by the UV/H2O2 process, tert-butyl formate is identified as a primary byproduct. This indicates the compound's role in understanding and managing environmental pollutants (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBRDYLSZPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670115 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-08-9 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
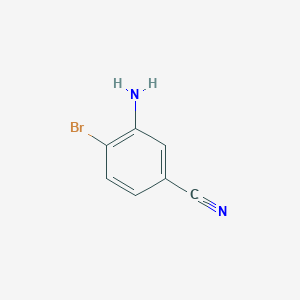

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
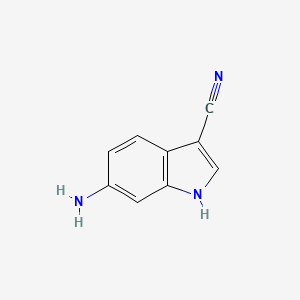
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)
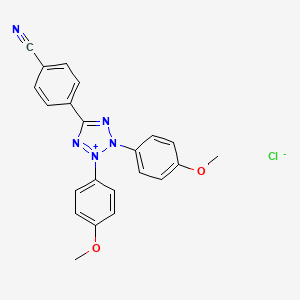
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

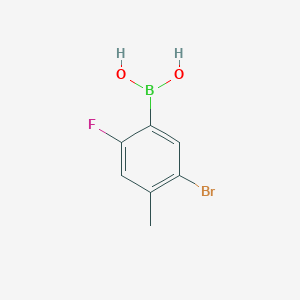
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

